Glucono-6-lactone
Overview
Description
Glucono-6-lactone, also known as gluconolactone, is an organic compound derived from glucose. It is a colorless solid and an oxidized derivative of glucose. This compound is commonly used in the food industry as a sequestrant, acidifier, and leavening agent. It is also known for its role in various biochemical processes and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucono-6-lactone is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. The reaction involves the conversion of glucose to this compound and hydrogen peroxide: [ \text{C}6\text{H}{12}\text{O}_6 + \text{O}_2 \rightarrow \text{C}6\text{H}{10}\text{O}_6 + \text{H}_2\text{O}_2 ] The this compound can then spontaneously hydrolyze to gluconic acid in the presence of water .
Industrial Production Methods: In industrial settings, this compound is produced through the fermentation of glucose using specific strains of microorganisms such as Aspergillus niger. The fermentation process is optimized to maximize the yield of this compound while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Glucono-6-lactone undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: In aqueous solutions, this compound hydrolyzes to form gluconic acid.
Oxidation: this compound can be further oxidized to produce gluconic acid derivatives.
Reduction: Under specific conditions, this compound can be reduced to form glucose.
Major Products Formed:
Gluconic Acid: The primary product formed from the hydrolysis of this compound.
Gluconic Acid Derivatives: Formed through further oxidation reactions.
Scientific Research Applications
Glucono-6-lactone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various chemical compounds.
Biology: Employed in studies involving enzyme activity and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in drug formulations.
Industry: Utilized in the food industry as a food additive and in the production of biodegradable polymers
Mechanism of Action
Glucono-6-lactone exerts its effects primarily through its hydrolysis to gluconic acid. This hydrolysis process lowers the pH of the surrounding environment, which can influence various biochemical and industrial processes. The compound also acts as a sequestrant, binding to metal ions and preventing their participation in unwanted reactions .
Comparison with Similar Compounds
Gluconic Acid: The hydrolyzed form of glucono-6-lactone.
Glucuronolactone: Another lactone derived from glucose, used in similar applications.
Gluconic Acid Derivatives: Various derivatives formed through oxidation reactions.
Uniqueness: this compound is unique due to its ability to hydrolyze into gluconic acid, which has significant applications in food and pharmaceutical industries. Its role as a sequestrant and acidifier also sets it apart from other similar compounds .
Properties
IUPAC Name |
(3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxepan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-2-1-12-6(11)5(10)4(9)3(2)8/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXGYGWMPUGBAL-SQOUGZDYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C(=O)O1)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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